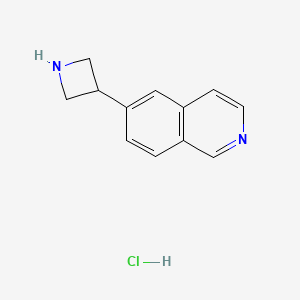
6-(3-Azetidinyl)isoquinoline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Azetidinyl)isoquinoline Hydrochloride is a compound that combines the structural features of azetidine and isoquinoline Azetidine is a four-membered nitrogen-containing heterocycle known for its significant ring strain, while isoquinoline is a benzopyridine with a fused benzene and pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Azetidinyl)isoquinoline Hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the isoquinoline moiety. Common synthetic routes include:
Ring Contraction: Starting from larger ring systems and inducing ring contraction to form the azetidine ring.
Cycloaddition Reactions: Utilizing cycloaddition reactions to form the azetidine ring directly.
C–H Activation: Employing C–H activation techniques to functionalize the isoquinoline ring and introduce the azetidine moiety.
Industrial Production Methods: Industrial production methods for this compound may involve scalable versions of the above synthetic routes, often optimized for yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-(3-Azetidinyl)isoquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the isoquinoline ring.
Substitution: The azetidine ring can undergo substitution reactions, often facilitated by the ring strain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the azetidine ring .
Aplicaciones Científicas De Investigación
6-(3-Azetidinyl)isoquinoline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(3-Azetidinyl)isoquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and the isoquinoline moiety’s aromaticity contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Azetidine: Shares the four-membered ring structure but lacks the isoquinoline moiety.
Isoquinoline: Contains the benzopyridine structure but lacks the azetidine ring.
Quinoline: Similar to isoquinoline but with a different arrangement of the nitrogen atom in the ring.
Uniqueness: 6-(3-Azetidinyl)isoquinoline Hydrochloride is unique due to the combination of the azetidine and isoquinoline structures, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H13ClN2 |
|---|---|
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
6-(azetidin-3-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-11-6-13-4-3-10(11)5-9(1)12-7-14-8-12;/h1-6,12,14H,7-8H2;1H |
Clave InChI |
CVMDEENAHTXSTM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC3=C(C=C2)C=NC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
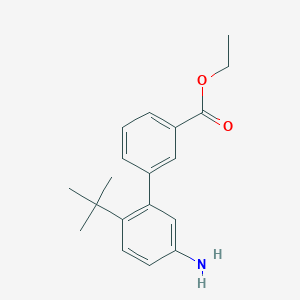


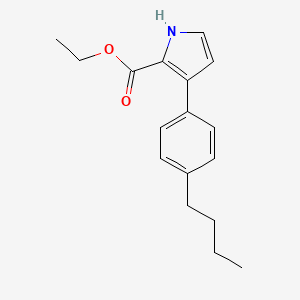
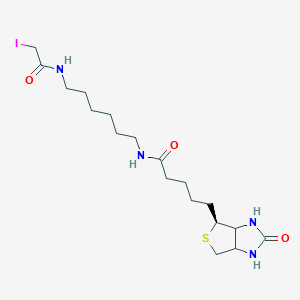


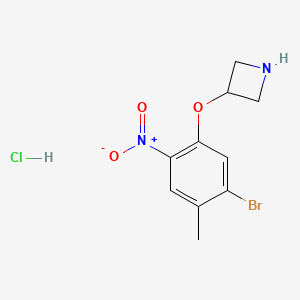
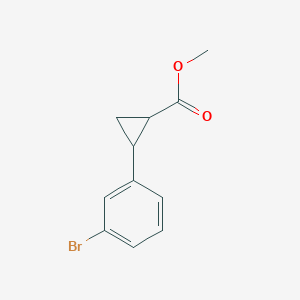
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)

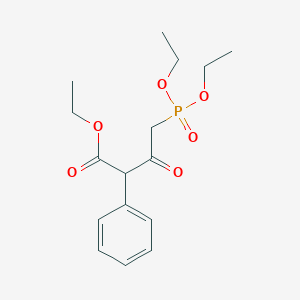
![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
